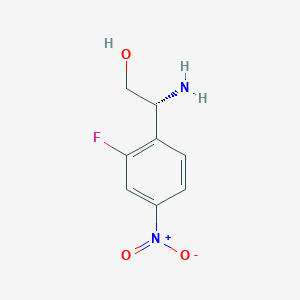
(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Amination: Introduction of the amino group.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential pharmaceutical agent.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
2-Amino-2-(2-fluoro-4-nitrophenyl)ethanol: Lacks chirality.
2-Amino-2-(2-chloro-4-nitrophenyl)ethanol: Contains a chlorine atom instead of fluorine.
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol: Contains a methyl group instead of a nitro group.
Uniqueness
Chirality: The ®-enantiomer provides specific stereochemical properties.
Fluorine Substitution: The presence of fluorine enhances the compound’s stability and reactivity.
Functional Groups: The combination of amino, hydroxyl, and nitro groups offers diverse reactivity and applications.
生物活性
(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12FNO2
- Molar Mass : 185.19 g/mol
- CAS Number : 1213166-36-9
- Density : Approximately 1 g/cm³ (predicted)
- pKa : 12.34 (predicted)
These properties suggest that the compound has a stable structure conducive to biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in various in vitro assays against different cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.06 | Induction of apoptosis |
| HCT116 (Colon) | 5.12 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 4.00 | Caspase activation leading to apoptosis |
| SK-MEL-5 (Melanoma) | 3.50 | ROS generation and mitochondrial damage |
The compound exhibited significant cytotoxicity, particularly against MCF-7 and HCT116 cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:
- Caspase Activation : The compound activates caspase pathways, which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress and subsequent cell death.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound reduced cell viability significantly at concentrations as low as 6 µM, with observed morphological changes indicative of apoptosis.
-
Study on HCT116 Cells :
- Objective : To assess the impact on colon cancer cells.
- Findings : Treatment resulted in a dose-dependent decrease in cell proliferation, with an IC50 value of 5.12 µM. Flow cytometry analysis confirmed G2/M phase arrest.
-
In Vivo Studies :
- Preliminary animal studies suggest that the compound may reduce tumor size in xenograft models, warranting further investigation into its therapeutic potential.
特性
分子式 |
C8H9FN2O3 |
|---|---|
分子量 |
200.17 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-7-3-5(11(13)14)1-2-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m0/s1 |
InChIキー |
CGRLXQIAHHLTCA-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)[C@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















